![molecular formula C19H24N2O B5561963 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5561963.png)

3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multiple steps including condensation, cyclization, and functional group transformations. Although specific synthesis details for 3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol are not directly provided, related compounds such as 4(3H)-quinazolinones and quinoline derivatives have been synthesized using poly(ethylene glycol) supported aza-Wittig reactions and reactions involving secondary amines and carbodiimides (Xie et al., 2008).

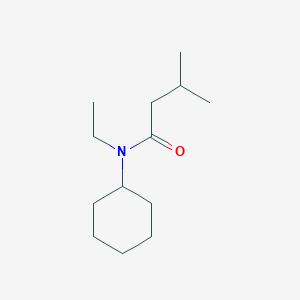

Molecular Structure Analysis

Molecular structure analysis of quinolinol derivatives reveals significant insights into their reactivity and potential biological activity. Studies involving spectroscopic investigations like FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy have been conducted to elucidate the structures of related compounds. For instance, quinoline derivatives have been characterized to understand their molecular geometry, electronic properties, and intermolecular interactions (Fatma et al., 2015).

Chemical Reactions and Properties

Quinolinols undergo various chemical reactions due to their active functional groups. They participate in reactions such as Vilsmeier-Haack reactions, and their reactivity has been demonstrated through transformations like ring-opening and ring-closure reactions. Studies highlight the unique chemical behavior of quinolinone derivatives when reacted with reagents like hydroxylamine hydrochloride (Ibrahim et al., 2013).

Wissenschaftliche Forschungsanwendungen

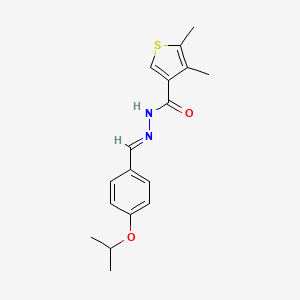

Synthesis and Pharmacological Potential

3-[(diallylamino)methyl]-6-ethyl-2-methyl-4-quinolinol is a compound that has garnered interest in the synthesis of various pharmacologically active quinolinone derivatives. For instance, studies have demonstrated the synthesis of 4(3H)-quinazolinones using a soluble polymeric support, contributing to the development of compounds with potential pharmacological applications (Xie et al., 2008). Similarly, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinol derivatives, have been investigated for their potential in cancer therapy (Deady et al., 2003).

Antibacterial Properties

Research has also explored the antibacterial properties of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, indicating the potential of quinolinol derivatives in combating bacterial infections (Asghari et al., 2014).

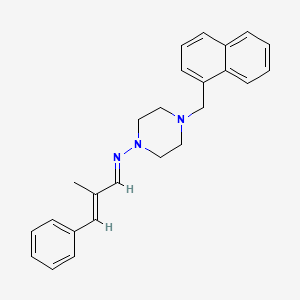

Application in Radioligand Studies

Additionally, derivatives of quinolinol have been synthesized for use in drug disposition studies and as radioligands for receptor binding studies, highlighting their importance in pharmacological research (Moon & Hsi, 1992).

Exploration of Antioxidant Activity

The antioxidant activity of novel 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones has been evaluated, suggesting the potential therapeutic benefits of these compounds in oxidative stress-related conditions (Hassan & Hassanin, 2017).

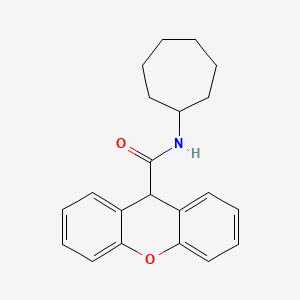

Potential in Neuroprotection and Anticonvulsant Effects

There is also research indicating the synthesis of quinolinone derivatives for their potential neuroprotective and anticonvulsant activities, further expanding the scope of their therapeutic applications (Wolfe et al., 1990).

Eigenschaften

IUPAC Name |

3-[[bis(prop-2-enyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-5-10-21(11-6-2)13-17-14(4)20-18-9-8-15(7-3)12-16(18)19(17)22/h5-6,8-9,12H,1-2,7,10-11,13H2,3-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQJIKXZALFLPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-6-ethyl-2-methylquinolin-4-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)

![3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5561967.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)